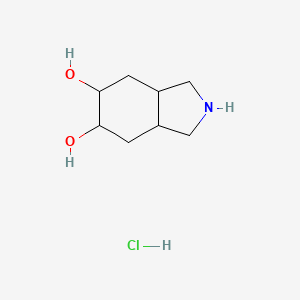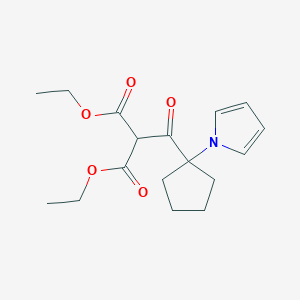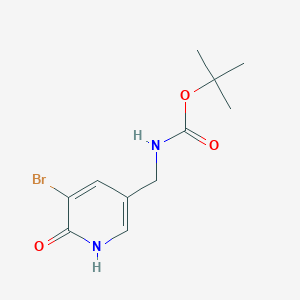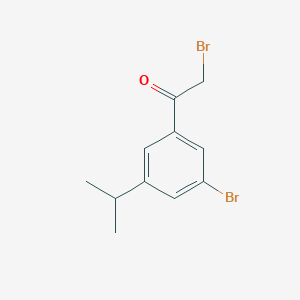
Octahydro-1H-isoindole-5,6-diol hydrochloride
Vue d'ensemble
Description
Octahydro-1H-isoindole-5,6-diol hydrochloride, also known as tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is an organic compound with a broad range of applications. It has a molecular weight of 193.67 g/mol .
Molecular Structure Analysis
The InChI code for Octahydro-1H-isoindole-5,6-diol hydrochloride is1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6 (5)2-8 (7)11;/h5-11H,1-4H2;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Octahydro-1H-isoindole-5,6-diol hydrochloride is a powder at room temperature .Applications De Recherche Scientifique
Structural Characteristics and Synthesis
Structural Analysis : The octahydro-1H-isoindole ring system exhibits non-planar characteristics with distinct torsion angles, indicating a complex three-dimensional structure. This structural feature is crucial for understanding the chemical behavior and reactivity of compounds containing the octahydro-1H-isoindole skeleton (Shang et al., 2012).
Synthetic Approaches : Research has developed methodologies for the synthesis and separation of octahydro-1H-isoindole derivatives. These methods are pivotal for the preparation of key intermediates in pharmaceutical synthesis, demonstrating the compound's utility in medicinal chemistry (Vali et al., 2012).
Applications in Medicinal Chemistry
Derivatives Synthesis : Octahydro-1H-isoindole derivatives have been synthesized and evaluated for various biological activities. The synthesis of these derivatives showcases the versatility of the octahydro-1H-isoindole core in accessing pharmacologically relevant molecules (Kossakowski & Raszkiewicz, 2004).
Potential for Drug Development : The structural complexity and reactivity of octahydro-1H-isoindole derivatives open avenues for developing novel therapeutic agents. Their application in synthesizing compounds with potential serotonin receptor affinity highlights their importance in neuropharmacology (Kossakowski & Raszkiewicz, 2004).
Chemical and Physical Properties
Reactivity and Stability : Studies on the reactivity of octahydro-1H-isoindole derivatives reveal their potential in organic synthesis, demonstrating various reactions that lead to the formation of complex heterocyclic structures. These reactions are fundamental to the exploration of new chemical entities (Maas et al., 2004).
Novel Synthetic Methods : Research has also focused on developing new synthetic routes to access octahydro-1H-isoindole frameworks, illustrating the ongoing interest in exploiting its structural features for advancing synthetic organic chemistry (Gouse, Reddy, & Baskaran, 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXDDYEJBPMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC(C1O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1H-isoindole-5,6-diol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)
